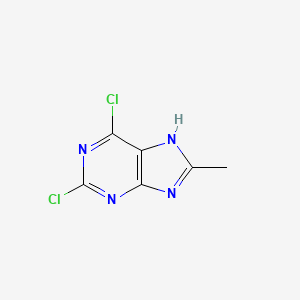

2,6-Dichloro-8-methyl-9H-purine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-8-methyl-7H-purine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N4/c1-2-9-3-4(7)11-6(8)12-5(3)10-2/h1H3,(H,9,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKYAPKJJKHBWIO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C(=NC(=N2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20478242 |

Source

|

| Record name | 2,6-Dichloro-8-methyl-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20478242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57476-37-6 |

Source

|

| Record name | 2,6-Dichloro-8-methyl-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20478242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 2,6-Dichloro-8-methyl-9H-purine

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 2,6-Dichloro-8-methyl-9H-purine

This compound is a key heterocyclic building block, pivotal in the fields of medicinal chemistry and drug discovery. Its strategic value lies in the purine core, a scaffold abundant in biologically critical molecules, and the differential reactivity of its two chlorine atoms. These atoms act as versatile leaving groups, enabling sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions. This property allows for the systematic and controlled introduction of diverse functional groups, making it an ideal starting material for constructing libraries of complex molecules. Researchers leverage this scaffold to develop novel therapeutic agents, including kinase inhibitors for oncology and antivirals, by synthesizing derivatives that can precisely interact with biological targets like enzymes and receptors.[1][2] This guide provides a detailed exploration of its chemical properties, reactivity, synthesis, and handling for professionals engaged in chemical research and development.

Physicochemical and Spectroscopic Profile

The fundamental properties of this compound define its behavior in chemical systems and are crucial for experimental design. These characteristics have been compiled from various databases and supplier information.

Core Chemical Properties

The compound typically presents as a solid with specific thermal and storage requirements to maintain its integrity.[3]

| Property | Value | Source |

| Molecular Formula | C₆H₄Cl₂N₄ | PubChem[4] |

| Molecular Weight | 203.03 g/mol | PubChem[4] |

| CAS Number | 57476-37-6 | Sigma-Aldrich[3] |

| Physical Form | Solid | Sigma-Aldrich[3] |

| Purity | Typically ≥97-98% | AChemBlock[5], Sigma-Aldrich[3] |

| IUPAC Name | 2,6-dichloro-8-methyl-7H-purine | PubChem[4] |

| InChI Key | OKYAPKJJKHBWIO-UHFFFAOYSA-N | Sigma-Aldrich[3] |

| SMILES | CC1=NC2=C(Cl)N=C(Cl)N=C2N1 | AChemBlock[5] |

Structural Representation

The purine ring system is numbered systematically, which is essential for discussing its reactivity.

Caption: Structure of this compound with standard numbering.

Synthesis and Manufacturing

The synthesis of dichloropurines generally follows established heterocyclic chemistry pathways. The most common industrial approach involves the chlorination of a corresponding purine precursor, such as a xanthine (2,6-dihydroxypurine) derivative.[6] The Traube synthesis, which constructs the purine ring by cyclizing a substituted diaminopyrimidine, represents a versatile alternative.[7]

For this compound specifically, a plausible route involves the cyclization of 4,5-diamino-2,6-dichloropyrimidine with a reagent that provides the C8-methyl group, such as a derivative of acetic acid or acetonitrile under appropriate conditions.

Caption: A generalized workflow for the Traube synthesis of the target purine.

Chemical Reactivity: The Engine of Molecular Diversity

The synthetic utility of this compound is dominated by the nucleophilic aromatic substitution (SNAr) of its chlorine atoms. The electron-withdrawing nature of the purine ring's nitrogen atoms activates the C2 and C6 positions towards nucleophilic attack.

Regioselectivity of Nucleophilic Substitution

A key principle governing the reactivity of 2,6-dichloropurines is the differential reactivity of the two chlorine atoms. The chlorine at the C6 position is significantly more susceptible to nucleophilic displacement than the chlorine at the C2 position.[8][9] This regioselectivity is attributed to the greater electron deficiency at the C6 position, influenced by the adjacent nitrogen atoms.

This differential reactivity is a powerful tool for synthetic chemists. By carefully controlling reaction conditions (e.g., temperature, stoichiometry), one can achieve selective mono-substitution at C6, isolating the 2-chloro-6-substituted purine intermediate. This intermediate can then be subjected to a second, often more forcing, reaction to replace the C2 chlorine with a different nucleophile, leading to a diverse array of 2,6-disubstituted-8-methylpurines.[2][8]

Caption: Regioselective nucleophilic substitution pathways for this compound.

Experimental Protocol: Selective C6 Amination

This protocol provides a representative, self-validating methodology for the selective substitution of the C6-chloro group with an amine, a common first step in the synthesis of purine-based compound libraries.

Objective: To synthesize a 2-chloro-6-amino-8-methyl-9H-purine derivative.

Materials:

-

This compound (1.0 eq)

-

Primary or Secondary Amine (e.g., Cyclohexylamine) (1.1 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

-

Solvent: Ethanol (EtOH) or N,N-Dimethylformamide (DMF)

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Mobile Phase (e.g., 10% Methanol in Dichloromethane)

-

Standard laboratory glassware and magnetic stirrer

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in the chosen solvent (e.g., EtOH, 20 mL per gram of purine).

-

Reagent Addition: Add the amine (1.1 eq) to the solution, followed by the dropwise addition of the base (TEA or DIPEA, 2.0-3.0 eq). The base is crucial to scavenge the HCl generated during the reaction.

-

Reaction Execution: Stir the mixture at room temperature or heat to a moderate temperature (e.g., 60-80 °C). The optimal temperature depends on the nucleophilicity of the amine.

-

Monitoring (Self-Validation): Monitor the reaction progress by TLC. Spot the reaction mixture alongside the starting material. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression. This ensures the reaction is proceeding as expected before workup.

-

Workup: Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvent.

-

Purification: Re-dissolve the crude residue in a suitable solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) and wash with water or a saturated sodium bicarbonate solution to remove the amine salt. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Final Isolation: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure 2-chloro-6-(substituted)-8-methyl-9H-purine.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[10][11][12]

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. The compound is classified as a hazardous substance.

-

Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[13] It is also harmful if swallowed (H302).[3]

-

Precautionary Measures:

-

Work in a well-ventilated area or a chemical fume hood to avoid dust formation and inhalation.[13]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid contact with skin, eyes, and clothing.

-

-

Storage: Store in a tightly sealed container in a cool, dry place.[13] For long-term stability, storage in a freezer under an inert atmosphere at -20°C is recommended.[3]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a simple chemical; it is a sophisticated synthetic tool. Its value is rooted in the predictable regioselectivity of its nucleophilic substitution reactions, which grants chemists precise control over molecular design. Understanding its physicochemical properties, reactivity profile, and handling requirements is fundamental for any researcher aiming to exploit this versatile scaffold. This guide provides the foundational knowledge necessary to effectively and safely utilize this compound in the pursuit of novel chemical entities with potential therapeutic applications.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12134105, this compound. Available at: [Link]

-

ResearchGate (Date not available). Facile and Practical Synthesis of 2,6-Dichloropurine. Available at: [Link]

-

Autechaux (2024). The Chemistry Behind 2,6-Dichloropurine: Synthesis and Applications. Available at: [Link]

-

MySkinRecipes (Date not available). 9H-Purine, 2,6-dichloro-8-methyl-9-(1-methylethyl)-. Available at: [Link]

-

ResearchGate (Date not available). Reactivity of 2,6-Dichloropurine Ribonucleoside Studied by 35Cl NQR Spectroscopy. Available at: [Link]

-

CompuChem (Date not available). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Available at: [Link]

-

ResearchGate (Date not available). Synthesis of [8‐14C]‐2,6‐dichloro‐9H‐purine, a radiolabelled precursor for 14C‐nucleosides. Available at: [Link]

-

National Institutes of Health (NIH) (Date not available). 2,6-Dichloro-9-(2′,3′,5′-tri-O-acetyl-β-d-ribofuranosyl)-9H-purine. Available at: [Link]

-

MDPI (2023). Direct Regioselective C-H Cyanation of Purines. Molecules, 28(2), 914. Available at: [Link]

-

Science of Synthesis (Date not available). 7.1.1. Synthesis. Available at: [Link]

-

Wiley Online Library (1993). Purines. XIV. Synthesis and properties of 8‐nitroxanthine and its N‐methyl derivatives. Archiv der Pharmazie, 326(10), 821-827. Available at: [Link]

-

National Institutes of Health (NIH) (Date not available). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. Available at: [Link]

-

ResearchGate (Date not available). Synthesis and Inhibitory Activity Evaluation of 2,6-Disubstituted Purine Derivatives. Available at: [Link]

-

Bentham Science (2020). Xanthine Scaffold: Available Synthesis Routes to Deliver Diversity by Derivatization. Mini-Reviews in Organic Chemistry, 17(5). Available at: [Link]

-

National Institutes of Health (NIH) (Date not available). 2,6-Dichloro-7-isopropyl-7H-purine. Available at: [Link]

-

MDPI (2017). Structural Basis for Design of New Purine-Based Inhibitors Targeting the Hydrophobic Binding Pocket of Hsp90. Molecules, 22(10), 1640. Available at: [Link]

-

Biogeosciences (2013). High-field NMR spectroscopy and FTICR mass spectrometry. Available at: [Link]

Sources

- 1. 9H-Purine, 2,6-dichloro-8-methyl-9-(1-methylethyl)- [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 57476-37-6 [sigmaaldrich.com]

- 4. This compound | C6H4Cl2N4 | CID 12134105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound hydrochloride 97% | AChemBlock [achemblock.com]

- 6. 2,6-Dichloropurine synthesis - chemicalbook [chemicalbook.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 2,6-DICHLORO-9-METHYL-9H-PURINE(2382-10-7) 1H NMR spectrum [chemicalbook.com]

- 11. 2,6-Dichloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine(20419-68-5) 1H NMR spectrum [chemicalbook.com]

- 12. bg.copernicus.org [bg.copernicus.org]

- 13. echemi.com [echemi.com]

An In-depth Technical Guide to 2,6-Dichloro-8-methyl-9H-purine: Structure, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-8-methyl-9H-purine is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug development. Its purine core, substituted with reactive chloro groups at the 2 and 6 positions and a methyl group at the 8 position, makes it a versatile building block for the synthesis of a wide array of biologically active molecules. This guide provides a comprehensive overview of its structure, nomenclature, synthesis, physicochemical properties, and its pivotal role as a chemical intermediate in the creation of novel therapeutics, particularly kinase inhibitors and adenosine receptor antagonists.

Structure and Nomenclature

The structural framework of this compound consists of a fused pyrimidine and imidazole ring system, characteristic of purines. The systematic IUPAC name for this compound is This compound . However, it's important to note the existence of its tautomer, 2,6-dichloro-8-methyl-7H-purine, where the proton resides on the nitrogen at position 7 of the purine ring.[1] The CAS Registry Number for this compound is 57476-37-6.[1]

Molecular Structure of this compound

A 2D representation of the this compound molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₄Cl₂N₄ | [1][2] |

| Molecular Weight | 203.03 g/mol | [1] |

| Physical Form | Solid | [3] |

| CAS Number | 57476-37-6 | [1][2] |

| Purity | Typically >97% | [4] |

| Storage Conditions | Inert atmosphere, store in freezer, under -20°C |

Synthesis of this compound

The synthesis of this compound is most plausibly achieved through the Traube purine synthesis, a well-established method for constructing the purine ring system.[5][6][7][8][9] This approach involves the condensation of a substituted pyrimidine with a one-carbon unit to form the imidazole ring.

Plausible Synthetic Protocol: Traube Synthesis

This protocol describes a likely pathway for the synthesis of this compound starting from 4,5-diamino-2,6-dichloropyrimidine and a source for the C8-methyl group, such as acetic anhydride or acetyl chloride.

Step 1: Cyclization

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4,5-diamino-2,6-dichloropyrimidine in an excess of a suitable cyclizing agent, such as acetic anhydride. The use of a solvent like acetic acid can also be employed.

-

Heating: Heat the reaction mixture to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Rationale: The Traube synthesis is a robust method for forming the purine core.[5][6][9] Acetic anhydride serves as both the solvent and the source of the one-carbon unit (and the methyl group) required to form the imidazole ring fused to the pyrimidine precursor. The amino groups of the diaminopyrimidine react with the carbonyl carbons of the acetic anhydride, followed by an intramolecular cyclization and dehydration to yield the purine ring.

Step 2: Work-up and Purification

-

Removal of Excess Reagent: After the reaction is complete, cool the mixture to room temperature and carefully remove the excess acetic anhydride under reduced pressure.

-

Neutralization: The residue can be cautiously treated with water or a solution of sodium bicarbonate to hydrolyze any remaining acetic anhydride and neutralize the acetic acid byproduct.

-

Isolation: The solid product can be collected by filtration, washed with cold water, and then dried.

-

Purification: Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to afford this compound as a solid.

Synthetic Workflow Diagram

A schematic of the plausible synthesis workflow for this compound.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dominated by the two chlorine atoms attached to the purine core. These chloro groups are susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups.

Nucleophilic Substitution at C6 and C2

The chlorine atom at the C6 position is generally more reactive towards nucleophiles than the one at the C2 position.[10] This differential reactivity allows for selective functionalization.

-

Reaction with Amines: Primary and secondary amines readily displace the C6-chloro group to form 6-amino-2-chloro-8-methyl-9H-purine derivatives. With stronger reaction conditions or more reactive amines, the C2-chloro group can also be substituted.

-

Reaction with Alkoxides: Alkoxides, such as sodium methoxide or ethoxide, can displace the chloro groups to yield the corresponding 6-alkoxy-2-chloro- or 2,6-dialkoxy-8-methyl-9H-purine derivatives.

-

Reaction with Thiols: Thiolates can react to form 6-thioether-substituted purines.

This selective reactivity is a cornerstone of its utility in combinatorial chemistry and the generation of compound libraries for drug screening.

N9-Alkylation

The proton on the N9 nitrogen of the imidazole ring can be removed by a base, and the resulting anion can be alkylated with various alkyl halides. This allows for the introduction of diverse substituents at the N9 position, which is often crucial for modulating the biological activity and pharmacokinetic properties of purine-based drugs.

Applications in Drug Discovery and Development

This compound is a valuable starting material for the synthesis of compounds targeting various enzymes and receptors.

Kinase Inhibitors

The purine scaffold is a well-established "privileged structure" for the development of kinase inhibitors.[11] By functionalizing the 2, 6, and 9 positions of this compound, medicinal chemists can design potent and selective inhibitors of various kinases implicated in cancer and inflammatory diseases.[12]

Adenosine Receptor Antagonists

Derivatives of 2,6-dichloropurines have been extensively explored as antagonists of adenosine receptors (A1, A2A, A2B, and A3).[13][14][15][16] These receptors are involved in a multitude of physiological processes, and their modulation has therapeutic potential in cardiovascular, neurological, and inflammatory disorders. The ability to introduce diverse substituents at the C2, C6, and N9 positions allows for the fine-tuning of affinity and selectivity for the different adenosine receptor subtypes.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show a signal for the N9-H proton (if not exchanged with a deuterated solvent) and a singlet for the C8-methyl group. The chemical shift of the N9-H can be broad and its position variable depending on the solvent and concentration. The methyl protons would likely appear in the range of 2.3-2.7 ppm. For the N9-methylated analog, 2,6-dichloro-9-methyl-9H-purine, a signal for the N-methyl group is observed.[17]

-

¹³C NMR: The carbon NMR spectrum would display signals for the six carbon atoms of the purine core and the methyl group. The carbons attached to the chlorine atoms (C2 and C6) would be expected to have characteristic chemical shifts.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (203.03 g/mol ).[1] Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion would be observed, with peaks at m/z corresponding to the presence of ³⁵Cl₂ , ³⁵Cl³⁷Cl, and ³⁷Cl₂ isotopes.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and potential hazards. It is typically recommended to handle this compound in a well-ventilated fume hood, wearing personal protective equipment such as gloves, safety glasses, and a lab coat.

Conclusion

This compound is a key synthetic intermediate with significant potential in the field of drug discovery. Its straightforward, albeit not explicitly detailed in the literature, synthesis based on the Traube reaction, coupled with the versatile reactivity of its chloro-substituents, provides a robust platform for the generation of diverse chemical libraries. The demonstrated utility of its derivatives as kinase inhibitors and adenosine receptor antagonists underscores its importance for researchers and scientists dedicated to the development of novel therapeutics.

References

-

PubChem. This compound. Available from: [Link]

- Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol.

-

Traube Purine Synthesis. Available from: [Link]

-

Reactivity of 2,6-Dichloropurine Ribonucleoside Studied by 35Cl NQR Spectroscopy. Available from: [Link]

-

TRAUBE PURINE SYNTHESIS.pptx. Available from: [Link]

-

Synthesis and Medicinal Uses of Purine. Available from: [Link]

-

Traube purine synthesis. Available from: [Link]

-

New 2,6,9-trisubstituted adenines as adenosine receptor antagonists: a preliminary SAR profile. Available from: [Link]

-

Purine Derivatives as Ligands for A3 Adenosine Receptors. Available from: [Link]

-

Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. Available from: [Link]

-

Direct Regioselective C–H Cyanation of Purines. Available from: [Link]

-

Synthesis of [8‐14C]‐2,6‐dichloro‐9H‐purine, a radiolabelled precursor for 14C‐nucleosides. Available from: [Link]

-

Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. Available from: [Link]

-

2,6-disubstituted and 2,6,8-trisubstituted Purines as Adenosine Receptor Antagonists. Available from: [Link]

-

Purine Analogues as Kinase Inhibitors: A Review. Available from: [Link]

-

2-Aryladenine Derivatives as a Potent Scaffold for Adenosine Receptor Antagonists. Available from: [Link]

Sources

- 1. This compound | C6H4Cl2N4 | CID 12134105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. manchesterorganics.com [manchesterorganics.com]

- 3. 2,6-Dichloro-9-(1-methylethyl)-9H-purine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound hydrochloride 97% | AChemBlock [achemblock.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Traube Purine Synthesis [drugfuture.com]

- 7. TRAUBE PURINE SYNTHESIS.pptx [slideshare.net]

- 8. Synthesis and Medicinal Uses of Purine | Pharmaguideline [pharmaguideline.com]

- 9. chemistry-online.com [chemistry-online.com]

- 10. researchgate.net [researchgate.net]

- 11. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. imtm.cz [imtm.cz]

- 13. New 2,6,9-trisubstituted adenines as adenosine receptor antagonists: a preliminary SAR profile - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Purine Derivatives as Ligands for A3 Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 2,6-disubstituted and 2,6,8-trisubstituted purines as adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 2-Aryladenine Derivatives as a Potent Scaffold for Adenosine Receptor Antagonists: The 6-Morpholino Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 2,6-DICHLORO-9-METHYL-9H-PURINE(2382-10-7) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to 2,6-Dichloro-8-methyl-9H-purine: A Core Scaffold for Medicinal Chemistry

This guide provides an in-depth exploration of 2,6-dichloro-8-methyl-9H-purine, a pivotal heterocyclic intermediate for researchers, medicinal chemists, and professionals in drug development. We will move beyond simple data recitation to delve into the causality behind its synthesis, its unique reactivity, and its strategic application in the construction of biologically active molecules.

Core Molecular and Physicochemical Properties

This compound is a solid, crystalline compound belonging to the purine family of nitrogenous bases. Its structure is characterized by a pyrimidine ring fused to an imidazole ring, with chlorine atoms at the 2 and 6 positions and a methyl group at the 8 position. These features, particularly the two distinct chlorine substituents, make it a highly versatile and sought-after building block in synthetic chemistry.

The fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄Cl₂N₄ | [1][2] |

| Molecular Weight | 203.03 g/mol | [1] |

| CAS Number | 57476-37-6 | [1][2] |

| Appearance | Solid | |

| Purity (Typical) | 97-98% | [3] |

| Storage Temperature | Inert atmosphere, freezer (-20°C) |

Synthesis Pathway and Mechanistic Rationale

The construction of the purine scaffold is a cornerstone of heterocyclic chemistry. A robust and common strategy for synthesizing 8-substituted purines involves the cyclization of a suitably substituted pyrimidine precursor.

The most logical synthetic route to this compound starts from a 4,5-diaminopyrimidine. The key step is the formation of the imidazole ring by condensation with a one-carbon source, in this case, a reagent that also introduces the C8-methyl group.

Caption: A generalized workflow for the synthesis of the target purine.

Mechanistic Insight: The synthesis hinges on the nucleophilicity of the two amino groups at the C4 and C5 positions of the pyrimidine ring.

-

Acylation/Condensation: The reaction is initiated by the attack of one of the amino groups on the electrophilic carbon of the cyclizing agent (e.g., acetic anhydride).

-

Intramolecular Cyclization: Following the initial reaction, the second amino group performs an intramolecular nucleophilic attack, leading to the formation of the five-membered imidazole ring.

-

Dehydration: A final dehydration step yields the stable aromatic purine system.

Using a reagent like triethyl orthoacetate or acetic anhydride provides both the carbon atom for the C8 position and the requisite methyl group in a single, efficient step. This approach is analogous to established methods for creating the purine core, such as using triethyl orthoformate for non-substituted C8 purines.[4]

Structural Elucidation and Spectroscopic Profile

Validation of the molecular structure is paramount. The following spectroscopic signatures are expected for this compound and are critical for its characterization.

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The most prominent signals would be a sharp singlet for the C8-methyl protons (CH₃), typically appearing in the δ 2.0-2.5 ppm range. A broad singlet corresponding to the N9-H proton would also be present, with a chemical shift that can vary significantly depending on the solvent and concentration.

-

¹³C NMR: The carbon spectrum would confirm the presence of six distinct carbon atoms. Key signals include the methyl carbon (around δ 15-25 ppm) and the four aromatic carbons of the purine core. The carbons attached to the chlorine atoms (C2 and C6) would be significantly downfield.

-

Mass Spectrometry (MS): The mass spectrum provides the definitive molecular weight. A key feature for this compound is the isotopic pattern of the molecular ion peak [M]⁺. Due to the presence of two chlorine atoms, a characteristic pattern of peaks will be observed: [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate ratio of 9:6:1, confirming the presence of two chlorine atoms. The exact mass should correspond to the calculated value of 201.9813 Da for the monoisotopic mass.[1]

Chemical Reactivity: A Gateway to Diverse Derivatives

The synthetic utility of this compound lies in the differential reactivity of its two chlorine atoms. The chlorine at the C6 position is significantly more susceptible to nucleophilic aromatic substitution (SₙAr) than the chlorine at the C2 position. This differential reactivity is the cornerstone of its role as a versatile intermediate, allowing for sequential and site-selective modifications.

Caption: Reactivity map showing the primary (C6) and secondary (C2) sites.

Expertise-Driven Rationale: This reactivity difference is due to the electron-withdrawing nature of the adjacent nitrogen atoms in the pyrimidine ring, which stabilizes the Meisenheimer complex intermediate formed during the SₙAr reaction more effectively at the C6 position.

This allows for a controlled, stepwise synthesis:

-

Selective C6 Substitution: Reaction with a nucleophile (e.g., an amine) under relatively mild conditions will selectively displace the C6-chloro group.

-

Subsequent C2 Substitution: The remaining C2-chloro group can then be substituted by using a different nucleophile, often requiring more forcing conditions (e.g., higher temperatures or stronger bases).

This stepwise approach provides access to a vast chemical space of 2,6,8-trisubstituted purine derivatives, which are of significant interest in drug discovery.[5][6][7]

Application in Drug Discovery and Medicinal Chemistry

The purine scaffold is a "privileged structure" in medicinal chemistry, as it is a core component of essential biomolecules like DNA and ATP. As such, purine analogs are frequently designed to interact with enzymes like kinases, which are critical targets in oncology and inflammatory diseases.

This compound serves as a key starting material for libraries of potential therapeutic agents. For example, the synthesis of novel 6,8,9-trisubstituted purine analogues with potential anticancer activity has been explored, where the dichloropurine core is sequentially functionalized to generate diverse final compounds.[5] The ability to introduce different substituents at the C2, C6, and N9 positions allows for fine-tuning of the molecule's steric and electronic properties to optimize its binding affinity and selectivity for a specific biological target.

Experimental Protocols

The following protocols are representative methodologies based on established chemical principles for purine synthesis and modification.

Synthesis of this compound

This protocol is a representative example based on analogous cyclization reactions.

-

Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4,5-diamino-2,6-dichloropyrimidine (1 equivalent).

-

Reagents: Add acetic anhydride (3-5 equivalents) as both the solvent and cyclizing agent.

-

Reaction: Heat the mixture to reflux (approximately 140°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, slowly pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess acetic anhydride.

-

Isolation: The solid product will precipitate. Collect the crude product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Purification: Dry the crude solid under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Selective Amination at the C6 Position

-

Setup: In a sealed reaction vessel, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or isopropanol.

-

Reagents: Add the desired primary or secondary amine (1.1 equivalents) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 equivalents) to act as an acid scavenger.

-

Reaction: Heat the mixture to 60-80°C and stir for 4-12 hours, monitoring by TLC.

-

Workup: Cool the reaction mixture and remove the solvent under reduced pressure.

-

Isolation: Dissolve the residue in an organic solvent like ethyl acetate or dichloromethane and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting crude product by silica gel column chromatography to isolate the 2-chloro-6-amino-8-methyl-9H-purine derivative.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Pictogram: GHS07 (Exclamation Mark).

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation.

References

-

This compound | C6H4Cl2N4 | CID 12134105 . PubChem, National Center for Biotechnology Information. [Link]

-

9H-Purine, 2,6-dichloro-8-methyl-9-(1-methylethyl)- . MySkinRecipes. [Link]

-

Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells . National Institutes of Health (NIH). [Link]

-

9H-Purine, 2,6-dichloro-8-methyl-9-(1-methylethyl)- . MySkinRecipes (Thai). [Link]

-

Synthesis of [8‐14C]‐2,6‐dichloro‐9H‐purine, a radiolabelled precursor for 14C‐nucleosides . ResearchGate. [Link]

-

2,6-Dichloro-9-(2′,3′,5′-tri-O-acetyl-β-d-ribofuranosyl)-9H-purine . National Institutes of Health (NIH). [Link]

-

Alkylation of 2,6-dichloro-9H-purine . ResearchGate. [Link]

-

Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review . Royal Society of Chemistry (RSC). [Link]

-

Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia . National Institutes of Health (NIH). [Link]

Sources

- 1. This compound | C6H4Cl2N4 | CID 12134105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. manchesterorganics.com [manchesterorganics.com]

- 3. This compound hydrochloride 97% | AChemBlock [achemblock.com]

- 4. researchgate.net [researchgate.net]

- 5. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,6-Dichloro-8-methyl-9H-purine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-8-methyl-9H-purine is a synthetic purine derivative of significant interest in medicinal chemistry and drug discovery. Its unique structural features, particularly the reactive chloro substituents at the 2 and 6 positions, make it a versatile building block for the synthesis of a wide array of more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of the physical and chemical properties, a plausible synthetic route, and the potential applications of this compound, tailored for professionals in the field.

Chemical Identity and Physical Properties

| Property | Value | Source |

| IUPAC Name | This compound | [PubChem][1] |

| CAS Number | 57476-37-6 | [PubChem][1] |

| Molecular Formula | C₆H₄Cl₂N₄ | [PubChem][1] |

| Molecular Weight | 203.03 g/mol | [PubChem][1] |

| Appearance | White to off-white solid (predicted) | [Guidechem][2] |

| Melting Point | Not available (related compound 2,6-dichloro-9-methyl-9H-purine: 152-153 °C) | [Guidechem][2] |

| Boiling Point | Not available (related compound 2,6-dichloro-9-methyl-9H-purine: 307.2 °C at 760 mmHg) | [Guidechem][2] |

| Solubility | Sparingly soluble in water; soluble in organic solvents.[3] | [Guidechem][2] |

| pKa | Not available |

Spectroscopic Data (Predicted)

While specific experimental spectra for this compound are not widely published, the expected spectroscopic characteristics can be inferred from data on closely related purine derivatives.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group protons (C8-CH₃) and a broad singlet for the N9-H proton, which may exchange with deuterium in solvents like D₂O.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the six carbon atoms in the purine ring system and the methyl group. The carbons attached to chlorine (C2 and C6) would appear at a characteristic downfield shift.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of the compound, along with isotopic peaks due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).

-

Infrared (IR) Spectroscopy: The IR spectrum would likely show characteristic absorption bands for N-H stretching, C-H stretching of the methyl group, and C=N and C=C stretching of the purine ring.[4]

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the two chlorine atoms on the purine ring. These chlorine atoms are susceptible to nucleophilic aromatic substitution, making the compound a valuable intermediate for the synthesis of various substituted purines.[5]

Key Reactions:

-

Nucleophilic Substitution: The chlorine atoms at the C2 and C6 positions can be displaced by a variety of nucleophiles, including amines, alkoxides, and thiols.[1] This reactivity allows for the introduction of diverse functional groups, which is a cornerstone of its utility in drug discovery.[5] The reactivity of the two chlorine atoms can differ, sometimes allowing for selective substitution at one position over the other under controlled reaction conditions.

The following diagram illustrates the general reactivity of the 2,6-dichloropurine core towards nucleophiles.

Caption: Reactivity of this compound.

Synthesis

A common and effective method for the synthesis of purine derivatives is the Traube purine synthesis. This method involves the condensation of a pyrimidine with a source of the remaining two carbons of the imidazole ring. A plausible synthetic route for this compound is outlined below.

Proposed Synthetic Pathway:

The synthesis can be envisioned to start from a substituted pyrimidine, which is then cyclized to form the purine ring system.

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical):

This is a generalized protocol based on known purine syntheses and should be optimized for specific laboratory conditions.

-

Acylation: To a solution of 4,5-diamino-2,6-dichloropyrimidine in a suitable solvent (e.g., acetic acid), add acetic anhydride.

-

Cyclization: Heat the reaction mixture to reflux for several hours to facilitate the cyclization to the purine ring.

-

Workup: Cool the reaction mixture and pour it into ice water. The product may precipitate and can be collected by filtration.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol or acetone) to yield pure this compound.

Applications in Research and Drug Development

Substituted purines are a well-established class of compounds with a broad range of biological activities. They are known to interact with various enzymes and receptors in the body, making them attractive scaffolds for drug design.

-

Anticancer Agents: Many purine analogs have been developed as anticancer drugs, acting as antimetabolites that interfere with DNA synthesis in rapidly dividing cancer cells.[5] Derivatives of 2,6-dichloropurine have shown antiproliferative activity against various human tumor cell lines.[6]

-

Antiviral Agents: Purine nucleoside analogs are a cornerstone of antiviral therapy, particularly for HIV and hepatitis viruses.[5] The 2,6-dichloropurine scaffold can be used to synthesize novel nucleoside and non-nucleoside analogs with potential antiviral activity.

-

Kinase Inhibitors: Purines are structurally similar to ATP, the natural substrate for kinases. This has led to the development of numerous purine-based kinase inhibitors for the treatment of cancer and inflammatory diseases. The this compound core can be functionalized to target specific kinases.

Safety and Handling

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its reactive chlorine atoms provide a handle for the synthesis of a diverse library of substituted purine derivatives. While there is a need for more comprehensive experimental data on its physical and spectroscopic properties, the available information, combined with knowledge of related compounds, provides a strong foundation for its use in the development of novel therapeutic agents. Researchers and drug development professionals can leverage the chemical properties of this compound to design and synthesize new molecules with potential applications in oncology, virology, and other therapeutic areas.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Calderon, F., et al. (2023). Infrared Spectral Signatures of Nucleobases in Interstellar Ices I: Purines. Life, 13(11), 2235. [Link]

-

Willits, C. H., Decius, J. C., Dille, K. L., & Christensen, B. E. (1952). Purines. IV. The Infrared Spectrum of Purine and Certain Substituted Purine Derivatives. Journal of the American Chemical Society, 74(19), 4810–4812. [Link]

-

Dobak, I., Ostafin, M., Poleshchuk, O. K., Milecki, J., & Nogaj, B. (2006). Reactivity of 2,6-Dichloropurine Ribonucleoside Studied by 35Cl NQR Spectroscopy. Zeitschrift für Naturforschung A, 61(1-2), 47–52. [Link]

- Stanovnik, B., & Tisler, M. (1996). Synthesis of Purines. In Houben-Weyl Methods of Organic Chemistry, Vol. E 9b/2 (pp. 333-462). Georg Thieme Verlag.

-

Polat, M. F., et al. (2023). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. Journal of the Iranian Chemical Society, 20(1), 107-120. [Link]

-

Morales, F., et al. (2014). Anti-proliferative activity of 2,6-dichloro-9- or 7-(ethoxycarbonylmethyl)-9H- or 7H-purines against several human solid tumour cell lines. European Journal of Medicinal Chemistry, 76, 118-124. [Link]

-

Lacher, J. R., Bitner, J. L., Emery, D. J., Seffl, M. E., & Park, J. D. (1954). The Infrared Absorption Spectra of Some Substituted Purines and Pyrimidines in Antimony Trichloride Solution. The Journal of Physical Chemistry, 58(8), 609–613. [Link]

-

Blout, E. R., & Fields, M. (1948). Absorption Spectra. VIII. The Infrared Spectra of Some Purines and Pyrimidines. Journal of the American Chemical Society, 70(1), 189–193. [Link]

-

Zeng, Q., Huang, B., Danielsen, K., Shukla, R., & Nagy, T. (2004). Facile and Practical Synthesis of 2,6-Dichloropurine. Organic Process Research & Development, 8(6), 962–963. [Link]

-

PubChem. 2,6-Dichloropurine. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. (2012). Table 2/2b, 1H NMR (in CDCl3). [Link]

-

Ali, I., & Wani, W. A. (2010). Synthesis of [8‐14C]‐2,6‐dichloro‐9H‐purine, a radiolabelled precursor for 14C‐nucleosides. Journal of Labelled Compounds and Radiopharmaceuticals, 53(1), 22-24. [Link]

-

National Institute of Standards and Technology. 9H-Purine. In NIST Chemistry WebBook. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

El-Sayed, W. A., Al-Omary, F. A., & El-Enany, M. M. (2014). Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives. International Journal of Molecular Sciences, 15(1), 18-32. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). [Link]

-

Novosjolova, I., Bizdēna, Ē., & Turks, M. (2014). 2,6-Dichloro-9-(2′,3′,5′-tri-O-acetyl-β-d-ribofuranosyl)-9H-purine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o108. [Link]

-

University of Massachusetts Boston. Experiment 7 — Nucleophilic Substitution. [Link]

-

University of Northern Colorado. The Development of a Nucleophilic Substitution Reaction Experiment for the Organic Chemistry Laboratory. [Link]

-

Beaman, A. G., & Robins, R. K. (1961). The Synthesis and Properties of 6-Chloropurine and Purine. Journal of the American Chemical Society, 83(19), 4038–4044. [Link]

-

Gholami, M., et al. (2006). Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent. Molbank, 2006(4), M481. [Link]

-

Marek, R., et al. (2011). Interpretation of substituent effects on 13C and 15N NMR chemical shifts in 6-substituted purines. Physical Chemistry Chemical Physics, 13(12), 5126-5135. [Link]

-

ResearchGate. (2021). 13 C NMR spectra for eight nucleic acid bases: purine, adenine,.... [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

SpectraBase. 2,6-Dichloropurine - Optional[13C NMR] - Chemical Shifts. [Link]

-

The Royal Society of Chemistry. (2022). Copy of 1H NMR and 13C NMR spectra. [Link]

-

Lorente-Macías, Á., et al. (2018). Dataset for: 1H and 13C Assignments of 6-, 8- 9- Substituted Purines. Figshare. [Link]

-

National Institute of Standards and Technology. 2,6-Dichloroacetophenone. In NIST Chemistry WebBook. [Link]

Sources

- 1. What properties do the derivatives of 2,6 - Dichloropurine have? - Blog - Keyingchem [keyingchemical.com]

- 2. Page loading... [wap.guidechem.com]

- 3. guidechem.com [guidechem.com]

- 4. Infrared Spectral Signatures of Nucleobases in Interstellar Ices I: Purines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Anti-proliferative activity of 2,6-dichloro-9- or 7-(ethoxycarbonylmethyl)-9H- or 7H-purines against several human solid tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility Profile of 2,6-Dichloro-8-methyl-9H-purine

This guide provides a comprehensive technical overview of the solubility characteristics of 2,6-Dichloro-8-methyl-9H-purine (CAS 57476-37-6), a substituted purine derivative of interest in medicinal chemistry and drug discovery. Due to a notable absence of specific experimental solubility data in publicly available literature, this document establishes a robust framework for researchers to systematically determine the solubility of this compound. The methodologies detailed herein are grounded in established principles of physical chemistry and pharmaceutical sciences, ensuring a high degree of scientific integrity and reproducibility.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a novel chemical entity from initial discovery to a viable therapeutic agent is profoundly influenced by its physicochemical properties. Among these, aqueous solubility is a paramount determinant of a compound's ultimate bioavailability and therapeutic efficacy. For a molecule like this compound, understanding its solubility in various solvent systems is a critical first step in its development pathway. Poor solubility can present significant challenges, including inadequate absorption, diminished potency in biological assays, and difficulties in formulation.

This guide will provide detailed protocols for determining both thermodynamic and kinetic solubility, explain the rationale behind these experimental choices, and offer insights into the interpretation of the resulting data.

Physicochemical Properties of this compound

A foundational understanding of the molecule's properties is essential before embarking on solubility studies.

| Property | Value | Source |

| Molecular Formula | C₆H₄Cl₂N₄ | [1] |

| Molecular Weight | 203.03 g/mol | [1] |

| Physical Form | Solid | |

| CAS Number | 57476-37-6 | [1] |

Experimental Framework for Solubility Determination

The following sections outline the standard methodologies to characterize the solubility profile of this compound.

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a given temperature and pressure. The shake-flask method is the most reliable technique for this determination.[3]

This method is considered the gold standard because it allows the system to reach a true thermodynamic equilibrium between the dissolved and undissolved solid forms of the compound.[4] This is crucial for understanding the maximum achievable concentration of the drug in a given medium, which directly impacts its potential for oral absorption.

-

Preparation: Add an excess amount of solid this compound to a series of vials containing the desired solvent (e.g., water, phosphate-buffered saline (PBS) at various pH values, common organic solvents). The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle. Subsequently, filter the supernatant through a 0.22 µm filter to remove any remaining solid particles.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in that specific solvent under the tested conditions.

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility: High-Throughput Assessment

Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock (e.g., DMSO). This method is widely used in early drug discovery for its high-throughput nature.[5][6]

In high-throughput screening (HTS) campaigns, compounds are typically stored in DMSO. When these stock solutions are diluted into aqueous assay buffers, the compound can precipitate if its kinetic solubility is exceeded. This can lead to false-negative or difficult-to-interpret results. Therefore, understanding the kinetic solubility is crucial for designing robust biological assays.

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

Serial Dilution: In a microplate, perform serial dilutions of the stock solution with the aqueous buffer of interest.

-

Precipitation Monitoring: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering.[6]

-

Data Analysis: The concentration at which a significant increase in turbidity is observed corresponds to the kinetic solubility of the compound.

Caption: Workflow for Kinetic Solubility Determination.

Illustrative Solubility Data Presentation

While specific experimental data is not available, the following tables illustrate how the solubility data for this compound should be presented once determined.

Table 1: Thermodynamic Solubility in Various Solvents at 25°C

| Solvent | Solubility (mg/mL) | Solubility (mM) |

| Water | To be determined | To be determined |

| PBS (pH 7.4) | To be determined | To be determined |

| Ethanol | To be determined | To be determined |

| DMSO | To be determined | To be determined |

| Methanol | To be determined | To be determined |

Table 2: pH-Dependent Aqueous Solubility Profile at 25°C

| pH | Solubility (mg/mL) | Solubility (mM) |

| 2.0 | To be determined | To be determined |

| 4.5 | To be determined | To be determined |

| 6.8 | To be determined | To be determined |

| 7.4 | To be determined | To be determined |

| 9.0 | To be determined | To be determined |

Conclusion and Future Directions

The experimental framework outlined in this guide provides a clear and scientifically rigorous path for the comprehensive characterization of the solubility of this compound. The determination of both thermodynamic and kinetic solubility will furnish drug development professionals with the critical data needed to advance this compound through the discovery pipeline. Future work should focus on executing these protocols and expanding the solubility assessment to include biorelevant media that simulate the conditions of the gastrointestinal tract.

References

- BenchChem. (2025). A Framework for Determining the Solubility and Stability of Novel Purine Derivatives such as 2,6,8-trimethyl-1H.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

Sources

Spectral Analysis of 2,6-Dichloro-8-methyl-9H-purine: A Technical Guide for Researchers

This technical guide provides an in-depth analysis of the spectral data for 2,6-Dichloro-8-methyl-9H-purine, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, underpinned by field-proven insights and methodologies.

Introduction to this compound

This compound belongs to the purine class of heterocyclic aromatic compounds. The purine core is a fundamental component of nucleic acids and a privileged scaffold in drug discovery, with numerous derivatives exhibiting a wide range of biological activities. The presence of two chlorine atoms at the 2 and 6 positions, along with a methyl group at the 8-position, imparts unique electronic and steric properties to the molecule, making it a valuable intermediate for the synthesis of more complex, biologically active compounds.

Accurate structural elucidation through spectral analysis is paramount for its application in research and development. This guide will delve into the intricacies of its NMR and mass spectral characteristics, providing a framework for its unambiguous identification and characterization.

Molecular and Physicochemical Properties

A foundational understanding of the basic molecular properties of this compound is essential for interpreting its spectral data.

| Property | Value | Source |

| Molecular Formula | C₆H₄Cl₂N₄ | [1] |

| Molecular Weight | 203.03 g/mol | [1] |

| IUPAC Name | 2,6-dichloro-8-methyl-7H-purine | [1] |

| CAS Number | 57476-37-6 | [2] |

| Physical Form | Solid | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting signals for the methyl protons and the N-H proton of the purine ring.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Analysis |

| ~2.5 - 2.7 | Singlet | 3H | -CH₃ | The methyl group at the C8 position is expected to resonate in this region. For comparison, the methyl protons in the isomeric 2,6-dichloro-7-methyl-7H-purine have been reported in this range. |

| ~13.0 - 14.0 | Broad Singlet | 1H | N⁹-H | The acidic proton on the imidazole ring of the purine is expected to appear as a broad singlet at a downfield chemical shift due to hydrogen bonding and the aromatic nature of the ring system. In the ¹H NMR spectrum of the parent purine in DMSO-d₆, the N-H proton appears at ~13.5 ppm.[4] |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide insights into the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Analysis |

| ~15-20 | -CH₃ | The methyl carbon is expected to resonate in the aliphatic region. |

| ~125-135 | C5 | This quaternary carbon is part of the pyrimidine ring. |

| ~145-155 | C4, C8 | These carbons are part of the imidazole and pyrimidine rings and are influenced by the neighboring nitrogen atoms. |

| ~150-160 | C2, C6 | These carbons are directly attached to the electronegative chlorine atoms, which will cause them to be deshielded and appear at a downfield chemical shift. |

Experimental Workflow for NMR Spectroscopy

The following protocol outlines a standardized procedure for acquiring high-quality NMR spectra of purine derivatives.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thus confirming the molecular weight and offering clues about its structure.

Expected Mass Spectrum (Electron Ionization - EI)

In an EI mass spectrum, this compound is expected to show a prominent molecular ion peak. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments. The natural abundance of chlorine isotopes is approximately 75.8% ³⁵Cl and 24.2% ³⁷Cl.

| m/z (expected) | Ion | Isotopic Pattern | Rationale |

| 202/204/206 | [M]⁺ | M, M+2, M+4 | The molecular ion peak. The presence of two chlorine atoms will result in an isotopic cluster with a ratio of approximately 9:6:1. |

| 167/169 | [M - Cl]⁺ | M, M+2 | Loss of a chlorine radical from the molecular ion. The isotopic pattern will be characteristic of a fragment containing one chlorine atom (ratio of ~3:1). |

| 140 | [M - Cl - HCN]⁺ | Subsequent loss of hydrogen cyanide from the [M - Cl]⁺ fragment, a common fragmentation pathway for purines. |

Experimental Workflow for Mass Spectrometry (GC-MS)

The following protocol details a general procedure for the analysis of dichloropurine derivatives using Gas Chromatography-Mass Spectrometry (GC-MS).

Conclusion

The structural elucidation of this compound is readily achievable through a combination of NMR and mass spectrometry. While a complete experimental dataset is not publicly available, a thorough analysis of its structural isomers and the application of fundamental spectroscopic principles allow for a confident prediction of its spectral characteristics. The methodologies and interpretations presented in this guide provide a robust framework for researchers working with this and related purine derivatives, ensuring accurate characterization and facilitating its use in the advancement of chemical and pharmaceutical research.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Powers, R. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska-Lincoln.

Sources

The Biological Activity of 2,6-Dichloro-8-methyl-9H-purine: A Technical Guide for Drug Discovery Professionals

Introduction: The Purine Scaffold as a Privileged Structure in Kinase Inhibition

The purine ring system, a fusion of pyrimidine and imidazole heterocycles, is a cornerstone of medicinal chemistry, renowned for its presence in biologically vital molecules and its role as a "privileged scaffold" in drug design.[1][2] Its inherent ability to form multiple hydrogen bonds and engage in π-stacking interactions allows it to effectively mimic the adenine core of ATP, leading to the successful development of numerous kinase inhibitors.[1] Within this esteemed class of compounds, 2,6-dichloro-substituted purines have emerged as versatile intermediates and potent bioactive agents in their own right, particularly in the realm of oncology. This guide focuses on the biological potential of a specific analogue, 2,6-Dichloro-8-methyl-9H-purine, providing a comprehensive overview of its synthesis, known biological activities of structurally related compounds, and the underlying mechanistic principles that drive its therapeutic promise.

Chemical and Physical Properties

This compound is a solid, white to off-white crystalline powder with the molecular formula C₆H₄Cl₂N₄ and a molecular weight of 203.03 g/mol .[3]

| Property | Value | Source |

| Molecular Formula | C₆H₄Cl₂N₄ | PubChem[3] |

| Molecular Weight | 203.03 g/mol | PubChem[3] |

| CAS Number | 57476-37-6 | PubChem[3] |

| Physical Form | Solid | Sigma-Aldrich |

| InChI Key | OKYAPKJJKHBWIO-UHFFFAOYSA-N | Sigma-Aldrich |

Synthesis of the this compound Core

The synthesis of the this compound core can be achieved through established purine synthesis methodologies, most notably the Traube purine synthesis. This classical approach involves the condensation of a substituted pyrimidine with a source of the C8 carbon, followed by cyclization to form the fused imidazole ring.

Illustrative Synthetic Pathway

Caption: A generalized synthetic route to this compound.

Step-by-Step Experimental Protocol (Conceptual)

-

Acetylation: 4,5-Diamino-2,6-dichloropyrimidine is reacted with an excess of acetic anhydride. This step serves to introduce the acetyl group, which will ultimately form the C8-methyl group and the N9 of the purine ring.

-

Cyclization: The resulting acetylated intermediate is heated, often in a high-boiling point solvent, to induce intramolecular cyclization. This ring-closure step forms the imidazole portion of the purine, yielding this compound.

-

Purification: The crude product is then purified using standard laboratory techniques such as recrystallization or column chromatography to yield the final, pure compound.

Biological Activities and Therapeutic Potential

While direct and extensive biological data for this compound is limited in publicly accessible literature, the biological activities of closely related 2,6-dichloropurine derivatives provide a strong foundation for inferring its potential as an anticancer agent. The chlorine atoms at the C2 and C6 positions are excellent leaving groups, making this scaffold an ideal starting point for the synthesis of a diverse library of substituted purines with a wide range of biological activities.

Anti-proliferative and Cytotoxic Effects

Derivatives of 2,6-dichloropurine have consistently demonstrated potent anti-proliferative activity against a variety of human cancer cell lines. For instance, ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate, a structurally similar compound, has been shown to be a potent cytotoxic agent against human breast (MCF-7), colon (HCT-116), and melanoma (A-375, G-361) cancer cell lines, with IC₅₀ values in the single-digit micromolar range.[4] This suggests that the 2,6-dichloropurine core is a key contributor to the observed cytotoxicity.

Another study on (RS)-2,6-dichloro-9-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)-9H-purine reported a significant IC₅₀ value of 2.75 ± 0.02 μM against the MCF-7 human breast cancer cell line.[5]

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate | MCF-7 (Breast) | Not specified as single-digit micromolar | [4] |

| Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate | HCT-116 (Colon) | Not specified as single-digit micromolar | [4] |

| Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate | A-375 (Melanoma) | Not specified as single-digit micromolar | [4] |

| (RS)-2,6-dichloro-9-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)-9H-purine | MCF-7 (Breast) | 2.75 ± 0.02 | [5] |

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The anticancer activity of 2,6-dichloropurine derivatives is often mediated through the induction of apoptosis and cell cycle arrest. Treatment of cancer cells with these compounds leads to a significant increase in the population of apoptotic cells.[5] Mechanistically, this has been associated with the increased phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), a key event in the integrated stress response that can lead to an arrest of protein synthesis and the induction of apoptosis.[5] Furthermore, these compounds have been observed to cause cell cycle arrest at the G2/M phase, preventing mitotic entry and thereby inhibiting cell proliferation.[5]

Caption: Proposed mechanism of action for 2,6-dichloropurine derivatives.

Potential as a Kinase Inhibitor

Future Directions and Conclusion

This compound represents a promising, yet underexplored, molecule in the landscape of anticancer drug discovery. The established anti-proliferative and pro-apoptotic activities of its close structural relatives strongly suggest its potential as a cytotoxic agent. The reactivity of the chlorine substituents at the C2 and C6 positions provides a versatile platform for the generation of extensive chemical libraries for structure-activity relationship (SAR) studies.

Future research should focus on:

-

Comprehensive Biological Screening: Evaluating the anti-proliferative activity of this compound against a broad panel of cancer cell lines.

-

Kinase Profiling: Screening the compound against a diverse panel of kinases to identify specific molecular targets.

-

SAR Studies: Synthesizing and evaluating a series of derivatives with modifications at the C2, C6, and N9 positions to optimize potency and selectivity.

-

In Vivo Efficacy Studies: Assessing the therapeutic potential of promising lead compounds in preclinical animal models of cancer.

References

-

Morales, F., Ramírez, A., Conejo-García, A., Morata, C., Marchal, J. A., & Campos, J. M. (2014). Anti-proliferative activity of 2,6-dichloro-9- or 7-(ethoxycarbonylmethyl)-9H- or 7H-purines against several human solid tumour cell lines. European Journal of Medicinal Chemistry, 76, 118-124. [Link][4]

-

Campos, J. M., et al. (2011). Synthesis and anticancer activity of (RS)-9-(2,3-dihydro-1,4-benzoxaheteroin-2-ylmethyl)-9H-purines. European Journal of Medicinal Chemistry, 46(9), 4338-4347. [Link][5]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][3]

-

Rana, A., & Sharma, R. (2013). Purine analogues as kinase inhibitors: a review. Current Topics in Medicinal Chemistry, 13(14), 1696-1718. [Link][1]

-

Abdelgawad, M. A., et al. (2021). Synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Advances, 11(48), 30289-30313. [Link][2]

-

Kim, J. S., et al. (2001). Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II. Archiv der Pharmazie, 334(11), 345-350. [Link][6]

Sources

- 1. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C6H4Cl2N4 | CID 12134105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Anti-proliferative activity of 2,6-dichloro-9- or 7-(ethoxycarbonylmethyl)-9H- or 7H-purines against several human solid tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and anticancer activity of (RS)-9-(2,3-dihydro-1,4-benzoxaheteroin-2-ylmethyl)-9H-purines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Elucidating the Mechanism of Action of 2,6-Dichloro-8-methyl-9H-purine

Preamble: Charting the Unexplored Territory of a Novel Purine Analog

In the landscape of contemporary drug discovery, purine analogs represent a cornerstone of therapeutic innovation, particularly in oncology. Their structural resemblance to endogenous purines allows them to interact with a myriad of biological targets, often leading to potent anti-proliferative and cytotoxic effects. This guide focuses on a specific, yet less characterized molecule: 2,6-Dichloro-8-methyl-9H-purine. While its precise molecular interactions remain to be fully elucidated, its structural features suggest a compelling hypothesis for its mechanism of action.

This document is structured not as a static review of established facts, but as a dynamic roadmap for the rigorous scientific investigation required to unveil the therapeutic potential of this compound. We will proceed from a foundational hypothesis, grounded in the known activities of similar purine derivatives, to a detailed exposition of the experimental methodologies necessary to test and refine this hypothesis. Our approach is rooted in the principles of scientific integrity, providing not just protocols, but the strategic reasoning behind them.

Section 1: The Central Hypothesis - A Purine Analog Targeting the Cell Cycle Engine

Based on the extensive literature on substituted purines, a primary and highly plausible mechanism of action for this compound is the inhibition of Cyclin-Dependent Kinases (CDKs).[1][2] CDKs are a family of protein kinases that act as the central control machinery for the cell cycle.[2] Their dysregulation is a hallmark of cancer, making them a prime target for therapeutic intervention.[2]

We hypothesize that this compound functions as a competitive inhibitor at the ATP-binding pocket of one or more CDKs. This inhibition is predicted to lead to cell cycle arrest, preventing the proliferation of cancer cells, and ultimately inducing programmed cell death, or apoptosis.

Figure 1: Hypothesized signaling pathway for this compound.

Section 2: Experimental Validation - A Multi-pronged Approach

To rigorously test our central hypothesis, a series of interconnected experiments are required. This section provides the detailed protocols and the scientific rationale for each.

Part A: Pinpointing the Direct Molecular Target via Biochemical Assays

The first crucial step is to determine if this compound directly interacts with and inhibits the activity of CDKs. In vitro kinase assays are the gold standard for this purpose.[3]

Experimental Protocol: In Vitro Kinase Inhibition Assay

-

Objective: To quantify the inhibitory potency (IC50) of this compound against a panel of recombinant human CDK/cyclin complexes.

-

Materials:

-

Recombinant human CDK/cyclin complexes (e.g., CDK1/Cyclin B, CDK2/Cyclin E, CDK4/Cyclin D1, CDK6/Cyclin D3, CDK9/Cyclin T1). A comprehensive panel is essential to determine selectivity.[4][5]

-

Specific peptide substrates for each CDK complex (e.g., a derivative of the Retinoblastoma protein).

-

Radiolabeled ATP ([γ-³³P]ATP).

-

This compound, dissolved in DMSO.

-

Kinase reaction buffer.

-

Phosphocellulose paper and scintillation counter.

-

-

Procedure:

-

Prepare a serial dilution of this compound.

-

In a 96-well plate, combine the kinase reaction buffer, the specific CDK/cyclin complex, and its corresponding substrate.

-

Add the diluted compound to the wells. Include a DMSO-only control (vehicle) and a no-enzyme control.

-

Initiate the kinase reaction by adding [γ-³³P]ATP.

-

Incubate at 30°C for a predetermined time.

-

Stop the reaction by spotting the mixture onto phosphocellulose paper.

-

Wash the paper to remove unincorporated [γ-³³P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the compound relative to the vehicle control.

-

Plot the percentage of inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Table 1: Representative Panel of CDK/Cyclin Complexes for Selectivity Profiling

| CDK/Cyclin Complex | Associated Cell Cycle Phase |

| CDK1/Cyclin B | G2/M |

| CDK2/Cyclin A | S/G2 |

| CDK2/Cyclin E | G1/S |

| CDK4/Cyclin D1 | G1 |

| CDK6/Cyclin D3 | G1 |

| CDK9/Cyclin T1 | Transcription |

Part B: Characterizing the Cellular Phenotype

Once a direct biochemical target is identified, the next step is to confirm that the compound elicits the expected biological response in a cellular context.

Experimental Protocol: Cell Viability Assay

-

Objective: To measure the cytotoxic effect of this compound on various human cancer cell lines.

-

Materials:

-

Human cancer cell lines (e.g., MCF-7 breast cancer, HCT-116 colon cancer, A-375 melanoma).[6]

-

Complete cell culture medium.

-

This compound.

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 72 hours.

-

Equilibrate the plate to room temperature.

-

Add the CellTiter-Glo® reagent to each well.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Determine the half-maximal growth inhibitory concentration (GI50) by plotting cell viability against the log of the compound concentration.

-

Part C: Unraveling the Downstream Signaling Cascade

To link the direct inhibition of CDKs to the observed cytotoxicity, we must investigate the downstream signaling events. Western blotting is a powerful technique for this purpose.[7][8]

Experimental Protocol: Western Blot Analysis of Cell Cycle and Apoptotic Markers

-

Objective: To assess the effect of this compound on the phosphorylation of CDK substrates and the activation of apoptotic markers.

-

Procedure:

-

Cell Treatment and Lysis: Treat cells with the compound at its GI50 concentration for various time points (e.g., 6, 12, 24, 48 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[8]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer them to a PVDF membrane.[8]

-

Immunoblotting: